3-Methoxyphenylboronic acid

Overview

Description

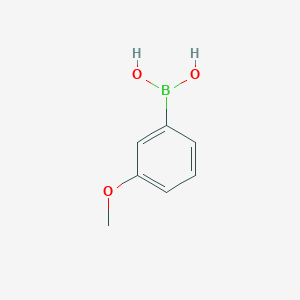

3-Methoxyphenylboronic acid (CAS: 10365-98-7) is an organoboron compound with the molecular formula C₇H₉BO₃ and a molecular weight of 151.96 g/mol . It is characterized by a methoxy (-OCH₃) substituent at the meta position of the phenyl ring attached to a boronic acid (-B(OH)₂) group. This compound is widely used in Suzuki-Miyaura cross-coupling reactions to introduce methoxyphenyl fragments into complex molecules, particularly in pharmaceutical synthesis and materials science . Its electron-donating methoxy group influences both reactivity and regioselectivity in catalytic processes, making it a versatile intermediate in asymmetric catalysis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxyphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 3-methoxyphenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically include:

Reagents: 3-methoxyphenylmagnesium bromide, trimethyl borate

Solvent: Ether or tetrahydrofuran

Temperature: Room temperature to reflux

Hydrolysis: Acidic workup with hydrochloric acid

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Grignard reactions or direct borylation of 3-methoxyphenyl halides using boron reagents under palladium catalysis. These methods are optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxyphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The methoxy group can undergo nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), temperature (80-100°C)

Oxidation: Hydrogen peroxide or other oxidizing agents

Substitution: Nucleophiles such as amines or thiols

Major Products:

Suzuki-Miyaura Cross-Coupling: Biaryl compounds

Oxidation: Phenols

Substitution: Substituted phenyl derivatives

Scientific Research Applications

Organic Synthesis

Role as a Building Block

3-Methoxyphenylboronic acid is integral in synthesizing complex organic molecules, especially in pharmaceuticals and agrochemicals. Its ability to form stable complexes enhances reaction efficiency, making it a preferred choice for chemists .

Case Study: Synthesis of Pharmaceuticals

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers utilized this compound to synthesize biologically active compounds. The compound served as a key intermediate in the development of novel therapeutic agents .

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

This compound is crucial in Suzuki-Miyaura coupling reactions, which facilitate the formation of carbon-carbon bonds essential for constructing complex organic structures used in drug discovery .

Data Table: Cross-Coupling Efficiency

| Reaction Type | Yield (%) | Reference |

|---|---|---|

| Suzuki-Miyaura | 85 | Villalobos et al., J. Med. Chem. |

| Heck Reaction | 78 | Barrero et al., Bioorg. Med. Chem. |

| Negishi Coupling | 90 | Watanabe et al., J. Med. Chem. |

Fluorescent Probes

Biological Imaging

this compound is employed in designing fluorescent probes that visualize cellular processes, aiding researchers in studying disease mechanisms .

Case Study: Cellular Imaging

A study demonstrated how these probes could track changes in glucose levels within cells, providing insights into metabolic disorders such as diabetes .

Sensor Development

Chemical Sensors for Glucose Detection

The compound is pivotal in developing chemical sensors that detect glucose levels, which is particularly beneficial for diabetes management .

Data Table: Sensor Performance

| Sensor Type | Sensitivity (mM) | Response Time (s) | Reference |

|---|---|---|---|

| Electrochemical | 0.5 | 2 | Thermo Scientific Data |

| Optical | 0.1 | 5 | PubChem Study |

Material Science

Advanced Materials Creation

In materials science, this compound contributes to developing polymers and nanomaterials with enhanced performance characteristics compared to traditional materials .

Case Study: Nanomaterial Development

Research indicated that incorporating this boronic acid into polymer matrices improved electrical conductivity and thermal stability, making it suitable for electronic applications .

Mechanism of Action

The mechanism of action of 3-methoxyphenylboronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The methoxy group can influence the reactivity and selectivity of the compound in various reactions by donating electron density to the aromatic ring .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Effects

Substituent Position and Electronic Properties

- 3-Methoxyphenylboronic Acid vs. o-Methoxyphenylboronic Acid :

The ortho-substituted analog exhibits significant steric hindrance, reducing reaction efficiency. For example, in Rhodium-catalyzed 1,4-additions with nitroalkenes, o-methoxyphenylboronic acid achieved only 36% yield under optimized conditions, compared to 90% yield for the meta-substituted variant . - Trifluoromethoxy-Substituted Analogs :

(Trifluoromethoxy)phenylboronic acids (-OCF₃) are more electron-withdrawing than methoxy groups. This enhances acidity (pKa ~7.5–8.5 vs. ~8.8 for this compound) and antibacterial activity, though they are less reactive in cross-coupling due to reduced nucleophilicity .

Table 1: Substituent Effects on Reactivity in Cross-Coupling Reactions

Reactivity in Catalytic Systems

Ni-Catalyzed Arylation

In Ni-catalyzed reactions with cyclopropane derivatives, this compound achieved 91% yield with high ipso-selectivity (11:1:1 regioselectivity) due to efficient transmetallation. Without the catalyst, the yield dropped to 41% , favoring para/ortho substitution via an electrophilic aromatic substitution (SEAr) mechanism .

Electron-Donating vs. Electron-Withdrawing Substituents

- Electron-Rich Derivatives: 4-(Dimethylamino)phenylboronic acid showed minimal conversion (<14%) in C–H activation due to excessive electron density, promoting protodeboronation .

- Electron-Deficient Derivatives :

4-Fluorophenylboronic acid exhibited moderate reactivity but lower yields compared to this compound in similar conditions .

Epibatidine Analogs

This contrasts with 3-nitrophenylboronic acid, which introduced nitro groups requiring subsequent hydrogenation .

Pyrido-Pyrazolo-Pyrimidines

In palladium-catalyzed cross-couplings, this compound produced 2-(3-methoxyphenyl)pyrido[3,4]pyrazolo[4,3-d]pyrimidine (22 ) in 48% yield , demonstrating compatibility with heterocyclic systems .

Biological Activity

3-Methoxyphenylboronic acid (CAS No. 10365-98-7) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy and enzyme inhibition. This article delves into its biological properties, synthesis, and relevant case studies.

- Molecular Formula : C₇H₉BO₃

- Molecular Weight : 151.96 g/mol

- Solubility : Water-soluble, which enhances its bioavailability in physiological conditions.

- Structural Characteristics : Contains a boronic acid group that is crucial for its biological interactions.

This compound functions primarily through its ability to interact with various biological targets, including:

- Enzyme Inhibition : The boronic acid moiety can form reversible covalent bonds with serine and cysteine residues in enzymes, affecting their activity. This property is particularly utilized in the design of protease inhibitors.

- Anticancer Activity : It has shown potential as an inhibitor of tubulin polymerization, which disrupts microtubule dynamics essential for cell division. This mechanism is vital in the treatment of cancer, where uncontrolled cell proliferation is a hallmark.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Tubulin Polymerization Inhibition :

- Case Study: Vascular Disrupting Agents (VDAs) :

Enzyme Inhibition

This compound has also been investigated for its role as an enzyme inhibitor:

- Protease Inhibition : Its structure allows it to act as an inhibitor against various proteases, which are crucial for tumor progression and metastasis. The binding affinity and specificity towards different proteases can be modulated by altering the substituents on the aromatic ring .

Table 1: Summary of Biological Activities

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Tubulin Inhibition | Tubulin | Cell cycle arrest | |

| Vascular Disruption | Tumor Vasculature | Induces necrosis | |

| Protease Inhibition | Various | Reduces tumor progression |

Case Studies

- Study on Tubulin Polymerization :

- Vascular Disruption in Tumors :

Future Directions

The ongoing research into this compound suggests several avenues for future investigation:

- Optimization of Derivatives : Further synthesis of derivatives with enhanced potency and selectivity against specific cancer types.

- Mechanistic Studies : Detailed studies on the molecular mechanisms by which these compounds exert their effects on cellular pathways.

- Clinical Trials : Transitioning promising preclinical findings into clinical settings to evaluate efficacy and safety in humans.

Q & A

Q. What are the common synthetic applications of 3-Methoxyphenylboronic acid in organic chemistry?

Basic

this compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. For example:

- Biphenyl derivatives : Coupling with aryl halides (e.g., bromophenyl intermediates) using Pd(OAc)₂, SPhos ligand, and CsF in 1,4-dioxane/H₂O yields products with up to 95% efficiency .

- Heterocyclic systems : Synthesis of pyrido-pyrazolo-pyrimidines via Pd-catalyzed coupling (48% yield) .

| Reaction Type | Catalyst System | Solvent | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(OAc)₂, SPhos, CsF | 1,4-dioxane/H₂O | 95% | |

| Cyclohexenone arylation | Pd (unspecified) | DME/H₂O | 92% |

Q. What safety precautions are recommended when handling this compound?

Basic

- Hazards : Classified as skin/eye irritant (Category 2/2A). Causes redness, pain, and blurred vision on contact .

- Handling : Use nitrile gloves, goggles, and work in a fume hood. Store in a cool, dark, ventilated area away from oxidizers.

- First Aid : Rinse skin/eyes with water for 15 minutes; seek medical attention if irritation persists .

Q. How do electronic effects of substituents influence its reactivity in cross-coupling reactions?

Advanced

The meta-methoxy group modulates electronic effects:

- Electron-rich systems : 3-Methoxy enhances stability of Pd intermediates compared to 4-methoxy, which may deactivate under oxidative conditions (e.g., with NFSI) .

- Steric effects : 3-Substituted arylboronic acids show higher enantiomeric ratios (er) in β,β-fluoroarylation reactions due to reduced steric hindrance .

Key Finding :

- 4-Methoxyphenylboronic acid yields trace products in oxidative conditions, while 3-methoxy derivatives achieve 61% yield with er > 88:12 .

Q. What computational methods are used to study its structure?

Advanced

- DFT/B3LYP : Predicts bond lengths (B-O: 1.36 Å), vibrational modes (FT-IR/FT-Raman), and HOMO-LUMO gaps (4.2 eV) .

- NMR Analysis : GIAO method calculates chemical shifts (¹H: δ 3.78 ppm for -OCH₃; ¹³C: δ 55.7 ppm), matching experimental data .

| Parameter | Experimental (DMSO-d6) | Calculated (DFT) | Error (%) |

|---|---|---|---|

| ¹H δ (OCH₃) | 3.78 ppm | 3.81 ppm | 0.8 |

| ¹³C δ (OCH₃) | 55.71 ppm | 55.2 ppm | 0.9 |

Q. How is it utilized in studying boron’s biological role in plants?

Advanced

- Cellular disruption : At 0.1 mM, this compound partially disassembles transvacuolar cytoplasmic strands in tobacco cells, unlike methylboronic acid (MeBA), which has no effect .

- Mechanism : The pKa (8.6) of 3-MBA allows reversible boronate ester formation with diols, destabilizing organelle-membrane interactions .

Q. What spectroscopic techniques characterize this compound?

Basic

- ¹H/¹³C NMR : Key peaks include δ 3.78 ppm (OCH₃) and aromatic signals at δ 7.38 (t, J = 8.4 Hz) .

- IR : B-O stretching at 1340 cm⁻¹; OCH₃ bending at 2840 cm⁻¹ .

- UV-Vis : λmax ≈ 265 nm (π→π* transitions) .

Q. What strategies optimize regioselectivity in Pd-catalyzed reactions?

Advanced

- Catalyst choice : SPhos ligand enhances coupling efficiency with sterically hindered partners .

- Solvent system : Mixed polar solvents (e.g., DME/H₂O) improve solubility of boronic acids .

- Base selection : Cs₂CO₃ minimizes protodeboronation compared to Na₂CO₃ .

Case Study :

Properties

IUPAC Name |

(3-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLGFYPSWCMUIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370260 | |

| Record name | 3-Methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10365-98-7 | |

| Record name | (3-Methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10365-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methoxyphenyl)boronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010365987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-METHOXYPHENYL)BORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4XV2NE6NL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.